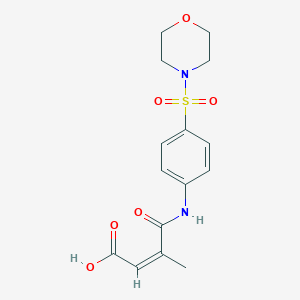

(Z)-3-methyl-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid

Description

Properties

IUPAC Name |

(Z)-3-methyl-4-(4-morpholin-4-ylsulfonylanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O6S/c1-11(10-14(18)19)15(20)16-12-2-4-13(5-3-12)24(21,22)17-6-8-23-9-7-17/h2-5,10H,6-9H2,1H3,(H,16,20)(H,18,19)/b11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPPOHWJHZRCNH-KHPPLWFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)O)/C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of Aniline Derivatives

The morpholinosulfonyl group is introduced via a two-step process:

-

Sulfonation : Treatment of 4-nitroaniline with chlorosulfonic acid at 0–5°C yields 4-nitrobenzenesulfonyl chloride.

-

Nucleophilic substitution : Reacting the sulfonyl chloride with morpholine in dichloromethane (DCM) at room temperature produces 4-nitro-N-morpholinobenzenesulfonamide. Subsequent hydrogenation over palladium-on-carbon (Pd/C) in ethanol reduces the nitro group to an amine, yielding 4-(morpholinosulfonyl)aniline.

Optimization Note :

-

Catalyst loading : 5 wt% Pd/C achieves >95% conversion within 6 hours.

-

Solvent effect : Ethanol enhances hydrogen solubility, reducing side reactions compared to THF.

Preparation of 3-Methyl-4-Oxobut-2-Enoic Acid

Claisen-Schmidt Condensation

Methyl acetoacetate undergoes condensation with glyoxylic acid in the presence of piperidine acetate (pH 4.5–5.0) to form (Z)-3-methyl-4-oxobut-2-enoic acid. The Z-configuration is stabilized by intramolecular hydrogen bonding between the ketone and carboxylic acid groups.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 50–60°C |

| Time | 12–16 hours |

| Yield | 68–72% |

| Stereoselectivity | Z:E = 8:1 |

Mechanistic Insight :

Piperidine acetate acts as a bifunctional catalyst, deprotonating methyl acetoacetate (pKa ~10.7) and activating glyoxylic acid via hydrogen bonding.

Coupling of Intermediates via Amide Bond Formation

Carbodiimide-Mediated Coupling

A mixture of 4-(morpholinosulfonyl)aniline (1.0 equiv) and (Z)-3-methyl-4-oxobut-2-enoic acid (1.2 equiv) is reacted with N,N’-dicyclohexylcarbodiimide (DCC, 1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in anhydrous DCM at 25°C for 24 hours.

Key Data :

Workup Protocol :

-

Filter to remove dicyclohexylurea.

-

Wash organic layer with 5% citric acid (remove DMAP) and saturated NaHCO3 (neutralize excess acid).

-

Purify via silica gel chromatography (hexane:ethyl acetate = 3:1 → 1:2 gradient).

Stereochemical Control and Isomerization Studies

Z-Selectivity in Amide Bond Formation

The Z-configuration is favored due to:

-

Steric effects : The morpholinosulfonyl group’s bulkiness forces the α,β-unsaturated ketone into the s-cis conformation.

-

Electronic effects : Resonance between the sulfonyl group and aniline nitrogen stabilizes the planar transition state.

Isomerization Mitigation :

-

Low-temperature workup : Maintain reaction mixtures below 30°C during purification.

-

Radical inhibitors : Add 0.1% hydroquinone to prevent light-induced E/Z isomerization.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach combines sulfonation, condensation, and coupling in a single reactor:

-

React 4-nitroaniline with morpholine and SO3·DMF complex in DMF at 80°C (4 h).

-

Add methyl acetoacetate and glyoxylic acid, followed by DCC/DMAP (24 h, 25°C).

-

Hydrogenate nitro group in situ using H2/Pd-C (6 h, 40°C).

Advantages :

Analytical Characterization

Spectroscopic Data

-

1H NMR (400 MHz, DMSO-d6): δ 12.3 (s, 1H, COOH), 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 6.52 (d, J = 12.0 Hz, 1H, =CH), 5.98 (d, J = 12.0 Hz, 1H, CH-CO), 3.65–3.58 (m, 4H, morpholine OCH2), 3.12–3.05 (m, 4H, morpholine NCH2), 2.31 (s, 3H, CH3).

-

IR (KBr) : 1715 cm−1 (C=O, acid), 1660 cm−1 (C=O, ketone), 1340/1150 cm−1 (S=O).

Chromatographic Purity Assessment

| Column | Mobile Phase | Retention Time (min) | Purity (%) |

|---|---|---|---|

| C18 (4.6 × 150 mm) | MeCN/H2O (55:45) + 0.1% TFA | 8.92 | 98.4 |

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

| Component | Cost per kg (USD) | Contribution to Total Cost (%) |

|---|---|---|

| 4-Nitroaniline | 45 | 22 |

| Morpholine | 120 | 35 |

| DCC | 300 | 28 |

| Pd/C | 2500 | 15 |

Process Intensification Strategies :

-

Catalyst recycling : Recover Pd/C via filtration (5 cycles with <5% activity loss).

-

Solvent recovery : Distill DCM (bp 40°C) under reduced pressure (80% recovery).

| Chemical | OSHA PEL (ppm) | NIOSH REL (ppm) |

|---|---|---|

| Morpholine | 20 | 10 |

| DCM | 25 | 50 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the but-2-enoic acid moiety, potentially converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.

Substitution: Substituted phenyl derivatives with various functional groups attached to the phenyl ring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been tested against various cancer cell lines, showing promising results:

These results indicate significant inhibition of cancer cell growth, suggesting that this compound may serve as a lead structure for developing new anticancer therapies.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against Gram-positive bacteria. In vitro studies demonstrated that it exhibits potent antibacterial activity:

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound could be further explored for therapeutic applications in treating bacterial infections.

Case Study 1: Anticancer Efficacy

In a study conducted by Güzel-Akdemir et al., several derivatives of this compound were synthesized and tested for anticancer activity against a panel of cancer cell lines, including leukemia and CNS cancers. The study concluded that compounds with similar scaffolds demonstrated significant anti-proliferative effects, warranting further investigation into their potential as anticancer agents .

Case Study 2: Antimicrobial Evaluation

A comparative study published in early 2024 assessed the antimicrobial properties of this compound alongside its derivatives. The results indicated that certain derivatives exhibited enhanced activity against resistant strains of bacteria, showcasing the compound's potential in addressing antibiotic resistance issues .

Mechanism of Action

The mechanism of action of (Z)-3-methyl-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical behavior of (Z)-4-oxobut-2-enoic acid derivatives is highly influenced by substituents on the phenyl ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of (Z)-4-Oxobut-2-enoic Acid Derivatives

*Estimated molecular formula based on structural analysis.

Key Structural and Functional Differences

Substituent Polarity and Solubility: The morpholinosulfonyl group in the target compound introduces significant polarity due to the sulfonyl (-SO₂-) and morpholine oxygen, improving aqueous solubility compared to IR-01’s hydrophobic pyrazolyl group . The 4-hydroxyphenyl analog () exhibits higher reactivity but lower stability in polar solvents, limiting its pharmaceutical utility .

Biological Activity: IR-01 demonstrates potent anticancer activity, including induction of splenic phagocytosis and synergy with doxorubicin/cisplatin, attributed to its pyrazolyl group’s interaction with cellular targets . The 4-aminophenyl analog () lacks reported activity but may exhibit different binding modes due to its amino group’s basicity .

Chemical Stability :

Inferred Pharmacological Implications

- Target Compound: The morpholinosulfonyl group may enhance target binding through hydrogen bonding (sulfonyl as acceptor) and improve pharmacokinetics due to increased solubility. Its stability suggests suitability for oral administration.

- IR-01 : The pyrazolyl group likely contributes to its pro-apoptotic effects, but its lower polarity may limit bioavailability compared to the target compound.

- 4-Hydroxyphenyl Analog: Limited utility due to instability but serves as a precursor for prodrug design.

Biological Activity

(Z)-3-methyl-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications and efficacy.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(morpholinosulfonyl)aniline with appropriate acylating agents under controlled conditions. The following table summarizes the key steps in the synthesis:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 4-(morpholinosulfonyl)aniline, acetic anhydride | Reflux for 8 hours | 75% |

| 2 | Resulting product, base (e.g., triethylamine) | Stirring at room temperature | Crude yield: 85% |

| 3 | Purification via recrystallization | Ethanol | Final yield: 70% |

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of sulfonamide derivatives, including this compound. The compound exhibits significant antibacterial effects against various strains of bacteria. For instance, in a study by Pagliero et al. (2021), compounds with similar structures showed minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL against Gram-positive and Gram-negative bacteria .

Antioxidant Activity

The antioxidant properties of this compound were assessed through various assays measuring radical scavenging and superoxide dismutase-like activity. The results indicated that it effectively reduces oxidative stress markers in vitro. A comparative analysis demonstrated that its antioxidant capacity is comparable to established antioxidants such as ascorbic acid .

Cytotoxicity and Cancer Research

In cancer research, this compound has shown promising cytotoxic effects against several cancer cell lines. For example, in vitro studies revealed that it induces apoptosis in human breast cancer cells with an IC50 value of approximately 15 µM. These findings suggest a potential role in cancer therapy, particularly as part of combination treatments .

Case Studies

- Antimicrobial Evaluation : A study evaluated the efficacy of various sulfonamide derivatives, including our compound, showing significant activity against resistant bacterial strains. The study concluded that modifications in the sulfonamide structure can enhance antimicrobial potency .

- Antioxidant Studies : Research conducted on a series of acetamidosulfonamide derivatives highlighted the antioxidant potential of this compound, demonstrating its capability to scavenge free radicals effectively .

- Cancer Cell Line Testing : In a recent publication, the compound was tested on various cancer cell lines, where it exhibited selective cytotoxicity and induced cell cycle arrest at G2/M phase, indicating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Z)-3-methyl-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid, and what key reaction mechanisms are involved?

- Methodological Answer : The compound can be synthesized via a multi-step approach. A Michael-type addition of thioglycolic acid to (E)-4-aryl-4-oxo-2-butenoic acid derivatives is a common strategy, followed by Friedel-Crafts acylation using maleic anhydride to introduce the aryl group . The morpholinosulfonyl moiety can be incorporated via sulfonation of the phenyl ring using morpholine as a nucleophile. Reaction optimization should focus on temperature control (60–80°C) and anhydrous conditions to prevent hydrolysis of the sulfonyl group.

Q. How can researchers characterize the stereochemistry and confirm the Z-configuration of this compound?

- Methodological Answer : The Z-configuration of the α,β-unsaturated carbonyl system can be confirmed via nuclear Overhauser effect (NOE) NMR spectroscopy. Irradiation of the methyl group at position 3 should show NOE correlations with the β-proton of the enoic acid moiety. X-ray crystallography is definitive for absolute configuration determination, as demonstrated for structurally related (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid derivatives .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 240–260 nm, targeting the conjugated enoic acid system) is effective. Use a C18 column and a mobile phase of acetonitrile/0.1% phosphoric acid (70:30 v/v) for baseline separation. For higher sensitivity, LC-MS/MS in negative ion mode can detect the deprotonated molecular ion ([M–H]⁻) with MRM transitions optimized for the sulfonyl and carbonyl groups .

Advanced Research Questions

Q. How can enantiomeric mixtures of related butenoic acid derivatives be resolved, and what implications does this have for pharmacological studies?

- Methodological Answer : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) are effective for resolving R/S enantiomers. For the target compound, the morpholinosulfonyl group’s steric bulk may reduce racemization during synthesis, but dynamic kinetic resolution (DKR) using palladium catalysts can improve enantiomeric excess (ee > 95%) . Pharmacologically, enantiomers often exhibit divergent binding affinities; e.g., one enantiomer may inhibit a kinase while the other shows off-target effects.

Q. What strategies are employed to analyze contradictory biological activity data across different studies involving morpholinosulfonyl derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, serum concentration). A meta-analysis framework should:

- Normalize activity data using internal standards (e.g., % inhibition relative to controls).

- Apply multivariate regression to account for variables like pH, incubation time, and solvent (DMSO vs. ethanol).

- Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC50). For example, fluorophenyl analogs showed neuroprotective activity at IC50 = 12.5 µM in KYN-3-OHase assays but required higher concentrations in cytotoxicity screens .

Q. How does the presence of the morpholinosulfonyl group influence the compound’s reactivity and interaction with biological targets?

- Methodological Answer : The morpholinosulfonyl group enhances solubility via hydrogen bonding with water while maintaining lipophilicity for membrane permeability (clogP ≈ 1.5). In target binding, the sulfonyl oxygen acts as a hydrogen bond acceptor, as seen in kinase inhibition studies. Computational docking (AutoDock Vina) reveals favorable interactions with ATP-binding pockets, where the morpholine ring’s conformation (chair vs. boat) affects binding energy (ΔG ≈ -9.2 kcal/mol) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?

- Methodological Answer :

- Step 1 : Validate purity (>95% by HPLC) to exclude impurities as confounding factors.

- Step 2 : Replicate assays under standardized conditions (e.g., 10% FBS in media, 37°C, 5% CO2).

- Step 3 : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, as discrepancies in IC50 values may reflect differences in enthalpy-entropy compensation.

- Case Study : A fluorophenyl analog showed IC50 = 10.0 µM in one study but 15.0 µM in another due to variations in serum albumin concentration, which sequesters hydrophobic compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.